molecular formula C18H17F4N3O3 B1139212 VT-464 racemate CAS No. 1375603-36-3

VT-464 racemate

Cat. No.: B1139212
CAS No.: 1375603-36-3
M. Wt: 399.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VT-464 racemate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, introduction of difluoromethoxy groups, and the attachment of the triazole moiety. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: VT-464 racemate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

VT-464 racemate has a wide range of scientific research applications, including:

Mechanism of Action

VT-464 racemate exerts its effects by selectively inhibiting the lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme is crucial for the biosynthesis of androgens and estrogens. By inhibiting CYP17A1, this compound reduces the production of these hormones, thereby limiting the growth of hormone-dependent tumors. The compound also acts as an antagonist of the androgen receptor, further inhibiting androgen signaling pathways .

Comparison with Similar Compounds

    Abiraterone acetate: Another CYP17A1 inhibitor used in the treatment of prostate cancer.

    Enzalutamide: An androgen receptor antagonist used in prostate cancer therapy.

    Apalutamide: Similar to enzalutamide, used for the treatment of non-metastatic castration-resistant prostate cancer.

Comparison: VT-464 racemate is unique in its selective inhibition of CYP17A1 lyase without significantly affecting 17α-hydroxylase activity. This selectivity reduces the risk of mineralocorticoid excess and cortisol depletion, which are common side effects associated with other CYP17A1 inhibitors like abiraterone acetate. Additionally, this compound has shown greater efficacy in reducing androgen receptor signaling compared to abiraterone.

Properties

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VT-464 racemate
Reactant of Route 2
Reactant of Route 2
VT-464 racemate
Reactant of Route 3
Reactant of Route 3
VT-464 racemate
Reactant of Route 4
Reactant of Route 4
VT-464 racemate
Reactant of Route 5
Reactant of Route 5
VT-464 racemate
Reactant of Route 6
VT-464 racemate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.